molecular formula C14H23ClN2O3 B1449311 [2-Amino-2-(3-methoxy-phenyl)-ethyl]-carbamic acid tert-butyl ester hydrochloride CAS No. 1187929-26-5

[2-Amino-2-(3-methoxy-phenyl)-ethyl]-carbamic acid tert-butyl ester hydrochloride

Cat. No.: B1449311
CAS No.: 1187929-26-5
M. Wt: 302.8 g/mol
InChI Key: QSHPQWQTTWDLTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“[2-Amino-2-(3-methoxy-phenyl)-ethyl]-carbamic acid tert-butyl ester hydrochloride” is a chemical compound with the molecular formula C14H23ClN2O3 . It is used for research purposes .


Synthesis Analysis

The synthesis of this compound might involve Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This process uses exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES notation: CC(C)(C)OC(=O)NCC(C1=CC(=CC=C1)OC)N .


Chemical Reactions Analysis

The compound may undergo reactions such as free radical bromination and nucleophilic substitution .


Physical and Chemical Properties Analysis

The compound has a molecular weight of 266.34 g/mol . More detailed physical and chemical properties are not available in the search results.

Scientific Research Applications

Synthetic Methodologies and Intermediate Applications

  • Synthesis of Amines and Succinimides : The compound has been utilized in diastereoselective intramolecular α-amidoalkylation reactions of L-DOPA derivatives, leading to the asymmetric synthesis of pyrrolo[2,1-a]isoquinolines. This highlights its role in creating complex molecular architectures from simpler starting materials (E. Garcia et al., 2006).

  • Catalysis in Organic Synthesis : In the context of catalytic synthesis, the compound has been employed in base-promoted cyclization processes. This illustrates its utility in facilitating the synthesis of complex organic molecules, such as spirocyclic indoline lactones, thereby contributing to the development of novel catalytic methods (J. C. Hodges et al., 2004).

  • Crystallographic Studies : The detailed crystallographic analysis of derivatives of the compound provides insights into their molecular conformation, packing, and interactions. Such studies are crucial for understanding the structural basis of their reactivity and potential applications in material science (R. Kant et al., 2015).

  • Asymmetric Mannich Reaction : The application in asymmetric synthesis through Mannich reactions demonstrates its utility in the enantioselective preparation of key intermediates. This aspect is vital for the synthesis of chiral molecules, which have wide-ranging implications in pharmaceuticals and fine chemicals (J. Yang et al., 2009).

  • Amidation and Aminolysis of Esters : The compound's derivatives have been shown to facilitate the direct aminolysis of esters by ammonia to primary amides, showcasing its importance in the modification of ester groups to amides. This reaction is fundamental in organic synthesis, impacting the development of pharmaceuticals and agrochemicals (M. Bundesmann et al., 2010).

Safety and Hazards

The compound is intended for research use only and is not for human or veterinary use . There is no hazardous surcharge associated with this product .

Properties

IUPAC Name

tert-butyl N-[2-amino-2-(3-methoxyphenyl)ethyl]carbamate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O3.ClH/c1-14(2,3)19-13(17)16-9-12(15)10-6-5-7-11(8-10)18-4;/h5-8,12H,9,15H2,1-4H3,(H,16,17);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSHPQWQTTWDLTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(C1=CC(=CC=C1)OC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[2-Amino-2-(3-methoxy-phenyl)-ethyl]-carbamic acid tert-butyl ester hydrochloride
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[2-Amino-2-(3-methoxy-phenyl)-ethyl]-carbamic acid tert-butyl ester hydrochloride
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[2-Amino-2-(3-methoxy-phenyl)-ethyl]-carbamic acid tert-butyl ester hydrochloride
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[2-Amino-2-(3-methoxy-phenyl)-ethyl]-carbamic acid tert-butyl ester hydrochloride
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[2-Amino-2-(3-methoxy-phenyl)-ethyl]-carbamic acid tert-butyl ester hydrochloride
Reactant of Route 6
[2-Amino-2-(3-methoxy-phenyl)-ethyl]-carbamic acid tert-butyl ester hydrochloride

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